Regioisomeric Differentiation: C5 vs. N1 Tetrahydropyran Substitution
The target compound places the tetrahydropyran ring directly at the pyrazole C5 position, whereas its closest commercially available isomer (CAS 1783936-56-0) bears the identical substituent at the N1 position. This positional isomerism creates distinct hydrogen-bond acceptor/donor patterns and steric bulk orientation around the pyrazole core, which are known to drive differential target engagement in medicinal chemistry programs . Direct head-to-head biological data do not exist in the public domain; structural comparison and class-level precedents form the basis of differentiation.
| Evidence Dimension | Substituent attachment position on pyrazole ring |
|---|---|
| Target Compound Data | Tetrahydropyran at C5 (5-position) |
| Comparator Or Baseline | 3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propanoic acid (tetrahydropyran at N1); CAS 1783936-56-0 |
| Quantified Difference | No quantitative biological difference available; structural topology differs qualitatively |
| Conditions | Chemical structure comparison; no biological assay performed |
Why This Matters
Procurement decisions must distinguish between C5- and N1-substituted isomers, as even subtle regioisomeric changes can lead to loss of on-target activity or altered selectivity in lead optimization.
